molecular formula C15H14N2O3 B11948530 N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide

N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-methylbenzohydrazide

Katalognummer: B11948530
Molekulargewicht: 270.28 g/mol
InChI-Schlüssel: BYKGCGILNOJMSI-CXUHLZMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE is a chemical compound with the molecular formula C15H14N2O3 and a molecular weight of 270.29 g/mol . This compound is a derivative of hydrazide and is known for its unique structural properties, which include a benzylidene group attached to a hydrazide moiety. It is often used in research settings due to its potential biological and chemical activities.

Vorbereitungsmethoden

The synthesis of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE typically involves the reaction of p-toluic hydrazide with 2,4-dihydroxybenzaldehyde. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide moiety can be replaced by other nucleophiles.

    Condensation: It can form Schiff bases through condensation reactions with aldehydes or ketones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the type of reaction and the specific reagents used.

Wissenschaftliche Forschungsanwendungen

P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE has several scientific research applications:

Wirkmechanismus

The mechanism of action of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE can be compared with other hydrazide derivatives, such as:

The uniqueness of P-TOLUIC (2,4-DIHDYROXYBENZYLIDENE)HYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity.

Eigenschaften

Molekularformel

C15H14N2O3

Molekulargewicht

270.28 g/mol

IUPAC-Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-4-methylbenzamide

InChI

InChI=1S/C15H14N2O3/c1-10-2-4-11(5-3-10)15(20)17-16-9-12-6-7-13(18)8-14(12)19/h2-9,18-19H,1H3,(H,17,20)/b16-9+

InChI-Schlüssel

BYKGCGILNOJMSI-CXUHLZMHSA-N

Isomerische SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.